7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 7-methyl-4-oxo-1H-1,8-naphthyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-4-7-9(14)5-8(11(15)16-2)13-10(7)12-6/h3-5H,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBMINNHVAJCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=C(N2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Alkylation with Methyl Iodide
A common method involves the alkylation of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid derivatives using methyl iodide in the presence of potassium hydroxide. For instance, 20.4 g of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid is refluxed with 49 g of potassium hydroxide in a 400 cc ethanol-water mixture (4:1 ratio) and 55 cc of methyl iodide for five days. The reaction mixture is cooled, and the precipitate is washed with acetone and recrystallized from ethanol to yield 1,7-dimethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid. Subsequent esterification with methanol under acidic conditions produces the methyl ester derivative.
Large-Scale Alkylation with n-Butyl Bromide
Similar conditions are applied for larger alkyl groups. For example, 20.4 g of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid reacts with 40 cc of n-butyl bromide in ethanol-water (400 cc ethanol, 140 cc water) containing 19.5 g of potassium hydroxide. After five days of reflux, the product is isolated via ice bath cooling and recrystallized twice from ethanol to yield 1-n-butyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid. This demonstrates the scalability of the method for diverse alkyl substituents.
Cyclization Strategies for 1,8-Naphthyridine Core Formation
Friedländer Reaction Catalyzed by Ionic Liquids
The Friedländer reaction, catalyzed by basic ionic liquids such as [Bmmim][Im], enables efficient cyclization. A mixture of 2-aminonicotinaldehyde and methyl acetoacetate undergoes condensation in 5 mL of [Bmmim][Im] at 80°C for 24 hours, yielding 7-methyl-4-oxo-1,4-dihydro-naphthyridine derivatives. This method avoids traditional solvents, offering a greener alternative with yields exceeding 90% under optimized conditions.
Table 1. Optimization of Friedländer Reaction Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 50–100 | 80 | 92 |
| Time (hours) | 12–36 | 24 | 90 |
| Molar Ratio (ketone:aldehyde) | 0.5:1–1:1 | 0.6:1 | 94 |
Dieckmann Cyclization for Ring Closure
Dieckmann cyclization is employed in patent US4670444A, where a tetrahydro-naphthyridine-3-carboxylic acid ester intermediate is treated with potassium t-butylate or sodium hydride. For example, ethyl 7-acetylamino-4-oxo-1-ethyl-1,8-naphthyridine-3-carboxylate undergoes cyclization in dimethylformamide at 120°C, followed by hydrolysis to yield the carboxylic acid. Methyl ester formation is achieved via esterification with thionyl chloride and methanol.
Functional Group Modifications and Derivative Synthesis
Bromination at the 6-Position
Bromine introduces electronegative substituents, enhancing biological activity. A mixture of 14.2 g of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, 9.8 g of potassium hydroxide, and 20 cc of ethyl iodide in ethanol-water is refluxed for 19 hours. The resulting 6-bromo-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid is isolated via acidification and recrystallization from dimethylformamide.
Diazonium Salt Formation and Substitution
7-Amino derivatives are converted to diazonium salts using nitrous acid, which are subsequently displaced by halogens or hydroxyl groups. For instance, 7-amino-4-oxo-1-ethyl-1,8-naphthyridine-3-carboxylic acid is treated with sodium nitrite and HCl at 0°C, followed by copper(I) chloride to yield the 7-chloro derivative. This intermediate is pivotal for further functionalization.
Esterification and Final Product Isolation
Acid-Catalyzed Esterification
The carboxylic acid intermediate is esterified using methanol and thionyl chloride. A solution of 10 g of 7-methyl-4-oxo-1,4-dihydro-naphthyridine-2-carboxylic acid in 100 mL of methanol is treated with 5 mL of thionyl chloride under reflux for 6 hours. The solvent is evaporated, and the residue is recrystallized from ethanol to yield the methyl ester.
Alkaline Hydrolysis of Esters
Reverse reactions are possible. For example, ethyl 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is hydrolyzed with 10% aqueous potassium hydroxide under reflux for 2 hours. Acidification with HCl precipitates the carboxylic acid, which is then esterified as above.
Purification and Characterization
Recrystallization Techniques
Products are purified via sequential recrystallization. For instance, 5.5 g of calcium di-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate) is recrystallized from methanol-water (4:1 and 5:1 ratios) to achieve a melting point of 300°C. Similarly, the methyl ester derivative is recrystallized from ethanol to remove residual solvents.
Chemical Reactions Analysis
7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl ester group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 218.21 g/mol. Its structure features a bicyclic naphthyridine system with a methyl ester functional group, enhancing its solubility and bioavailability. The unique chemical properties of this compound make it a subject of interest in various research domains.
Medicinal Chemistry
7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester serves as a lead compound for developing new antibacterial agents. Its structural similarity to nalidixic acid—a well-known antibacterial drug—positions it as a potential candidate for further pharmacological exploration. Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria .
Biological Studies
The compound is utilized in biological research to study bacterial DNA gyrase inhibition. DNA gyrase is an essential enzyme for bacterial DNA replication and transcription, making it a critical target for antibacterial drugs. The ability of this compound to inhibit this enzyme underscores its potential as an effective antibacterial agent .
Synthesis of Derivatives
This compound acts as a precursor in synthesizing various quinolone derivatives. These derivatives are important in medicinal chemistry due to their broad spectrum of biological activities, including antifungal and antiviral effects . The synthesis pathways often involve modifying the naphthyridine core to enhance specific biological activities.
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of naphthyridine derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential for developing new treatments for bacterial infections resistant to existing antibiotics .
Case Study 2: Structure-Activity Relationship
A detailed analysis of structure-activity relationships (SAR) involving this compound revealed that modifications at the naphthyridine core significantly influenced its biological activity. Researchers synthesized several analogs and tested their antibacterial properties, confirming that specific substitutions could enhance efficacy while reducing toxicity .
Mechanism of Action
The mechanism of action of 7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription . By binding to the DNA gyrase, the compound interferes with the supercoiling and fragmentation of bacterial DNA, ultimately leading to cell death .
Comparison with Similar Compounds
Key Observations:
Position 1 Substitution :
- Alkyl groups (e.g., ethyl, pentyl) enhance metabolic stability but reduce solubility .
- Aromatic substituents (e.g., phenyl) improve target affinity in kinase inhibition .
Position 3 vs. 2 Carboxylic Acid/Ester :
- Carboxylic acid at position 3 (nalidixic acid) confers antibacterial activity but limits solubility .
- Methyl ester at position 2 (target compound) balances solubility and membrane permeability .
Position 7 Methyl Group :
- The 7-methyl substituent is conserved in antibacterial analogues (nalidixic acid) and kinase inhibitors, suggesting a role in binding pocket interactions .
Physicochemical and Crystallographic Properties
- Solubility : The methyl ester in the target compound improves solubility compared to nalidixic acid’s carboxylic acid .
- Crystallinity: The monohydrate form of Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibits a planar structure stabilized by C–H···O and O–H···O bonds, enhancing stability .
Biological Activity
7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester is a synthetic compound belonging to the naphthyridine family. This compound has garnered attention for its antibacterial properties and potential applications in medicinal chemistry. Its structural similarity to nalidixic acid, a well-known antibacterial agent, positions it as a candidate for further research and development.
The compound's chemical structure can be represented as follows:
- IUPAC Name : Methyl 7-methyl-4-oxo-1H-1,8-naphthyridine-2-carboxylate
- Molecular Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
Structural Formula
The biological activity of this compound primarily involves the inhibition of bacterial DNA gyrase , an essential enzyme for DNA replication and transcription. This inhibition disrupts bacterial cell division and growth, leading to bactericidal effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. Its efficacy is often compared to that of other naphthyridine derivatives such as nalidixic acid. The minimum inhibitory concentrations (MICs) for several bacterial strains have been reported in studies:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound is particularly effective against gram-negative bacteria.
Case Studies
A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various naphthyridine derivatives. It was found that modifications at the 2-position of the naphthyridine ring significantly influenced antibacterial potency. The study highlighted that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against resistant bacterial strains.
Another investigation focused on the derivatives of this compound and their effects on biofilm formation in Staphylococcus aureus. The results indicated that certain derivatives not only inhibited bacterial growth but also disrupted biofilm integrity, which is crucial for chronic infections .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other naphthyridine antibiotics. The following table compares its activity with that of nalidixic acid and other derivatives:
| Compound | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| 7-Methyl-4-oxo-[1,8]naphthyridine | 8 | DNA gyrase inhibition |
| Nalidixic Acid | 16 | DNA gyrase inhibition |
| Oxolinic Acid | 32 | DNA gyrase inhibition |
| Pipemidic Acid | 64 | DNA gyrase inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid using thionyl chloride (SOCl₂) and methanol, as demonstrated in the synthesis of analogous 1,8-naphthyridine derivatives. For example, refluxing the carboxylic acid precursor with SOCl₂ followed by methanol addition yields the ester with ~92% efficiency after crystallization . Alternative routes include thiation (using P₂S₅/pyridine) for sulfur-containing analogs, though this requires careful control of temperature and solvent selection to avoid side reactions . Reaction optimization should prioritize solvent polarity (e.g., CHCl₃ vs. MeCN) and catalyst use (e.g., crown ethers for activating chloro substituents in related systems) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- TLC : Use a 4:1 CHCl₃/MeOH solvent system on silica gel G plates to monitor reaction progress .
- IR Spectroscopy : Confirm ester carbonyl stretching vibrations (~1700–1750 cm⁻¹) and absence of acid -OH bands .
- NMR : Key signals include the methyl ester protons (δ ~3.9 ppm, singlet) and aromatic protons (δ ~6.5–8.5 ppm) .
- X-ray Crystallography : Resolve planar deviations (<0.01 Å) in fused aromatic rings and intermolecular hydrogen bonds (C–H⋯O motifs) to validate crystal packing .
Advanced Research Questions
Q. How can computational tools (e.g., in silico modeling) predict the pharmacological potential of this compound?
- Methodological Answer : Perform PASS (Prediction of Activity Spectra for Substances) analysis to estimate anti-inflammatory, antibacterial, or antihypertensive activity based on structural analogs . ADMET prediction tools (e.g., SwissADME) should assess bioavailability, focusing on logP (target <5) and solubility (≥50 μM). Molecular docking studies can evaluate binding to targets like bacterial DNA gyrase (a known site for naphthyridines) . For example, planar aromatic systems in 1,8-naphthyridines favor intercalation with DNA, which can be modeled using AutoDock Vina .
Q. What strategies resolve contradictions in reactivity data during functionalization (e.g., ester saponification vs. substituent hydrolysis)?
- Methodological Answer : Contradictions arise when harsh conditions (e.g., NaOH at 95°C) simultaneously saponify esters and hydrolyze chloro/methoxy groups. To prioritize ester cleavage, use milder bases (e.g., KOH in MeOH with crown ethers to activate specific substituents) . For selective functionalization, employ protecting groups (e.g., trimethylsilyl for hydroxyl protection) or sequential reactions (e.g., thionation before esterification) .
Q. How does the compound’s crystal packing influence its stability and solubility?
- Methodological Answer : X-ray studies reveal that intermolecular hydrogen bonds (e.g., C–H⋯O and water-mediated networks) stabilize the crystal lattice, reducing solubility in nonpolar solvents. To enhance solubility, modify substituents (e.g., introduce polar groups like -SO₂NH₂) or disrupt planar stacking via alkylation of the naphthyridine nitrogen . Solvent selection during crystallization (e.g., methanol vs. DMF) also impacts polymorph formation and dissolution rates .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Scaling up reactions like thiation or esterification risks side reactions (e.g., over-oxidation or dimerization). Use flow chemistry to control exothermic steps (e.g., SOCl₂ reactions) and optimize stoichiometry (e.g., 1:1.2 molar ratio of acid to SOCl₂). Ultrasonic-assisted synthesis (e.g., with POCl₃ in DMF) improves regioselectivity for C-3 substitutions by enhancing reagent mixing and reducing reaction time .
Contradictions and Resolutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
